![molecular formula C19H16BrNO2 B2400336 2,3-Bis(benzyloxy)-5-bromopyridine CAS No. 2070896-44-3](/img/structure/B2400336.png)
2,3-Bis(benzyloxy)-5-bromopyridine
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Overview
Description
2,3-Bis(benzyloxy)-5-bromopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two benzyloxy groups attached to the 2nd and 3rd positions of the pyridine ring, and a bromine atom attached to the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)-5-bromopyridine typically involves the bromination of 2,3-Bis(benzyloxy)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.
Bromination Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(benzyloxy)-5-bromopyridine can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles.
Reagents: Sodium azide (NaN3), Potassium thiolate (KSR)
Conditions: Solvent such as DMF, elevated temperatures
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Oxidation: : The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium, room temperature or elevated temperatures
-
Reduction: : The pyridine ring can be reduced to form piperidine derivatives.
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: High pressure, room temperature or elevated temperatures
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted pyridine derivatives.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2,3-Bis(benzyloxy)-5-bromopyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,3-Bis(benzyloxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and benzyloxy groups can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(benzyloxy)pyridine
- 2,3-Bis(benzyloxy)-6-bromopyridine
- 2,3-Bis(benzyloxy)-4-bromopyridine
Uniqueness
2,3-Bis(benzyloxy)-5-bromopyridine is unique due to the specific positioning of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional specificity can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Biological Activity
2,3-Bis(benzyloxy)-5-bromopyridine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with two benzyloxy groups and a bromine atom. This configuration contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. It has been evaluated against various bacterial strains, showing inhibitory effects on growth.
- Anticancer Activity : The compound is being investigated for its potential in cancer therapy. It has shown promise in inhibiting the proliferation of cancer cell lines in vitro.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be crucial for its therapeutic applications.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may bind to active sites on enzymes, disrupting their function and leading to altered metabolic processes.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound could induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis in malignant cells.
- DNA Intercalation : There is evidence that it can intercalate into DNA, potentially disrupting replication and transcription processes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:
- Formation of the Pyridine Core : This involves bromination of a suitable pyridine derivative.
- Benzyloxy Substitution : The introduction of benzyloxy groups is achieved through nucleophilic substitution reactions.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development .
Study 2: Anticancer Efficacy
In vitro tests on human cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 25 µM. Mechanistic studies suggested that the compound induces apoptosis via ROS generation and DNA damage .
Study 3: Enzyme Inhibition Profile
Research on enzyme inhibition showed that this compound effectively inhibited cyclic nucleotide phosphodiesterase (PDE) activity. This suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Significant | Yes |
Compound A (similar structure) | Low | Moderate | No |
Compound B (similar structure) | High | Low | Yes |
Properties
IUPAC Name |
5-bromo-2,3-bis(phenylmethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETQJINSHFBNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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